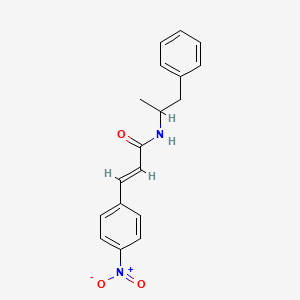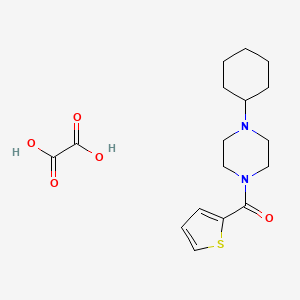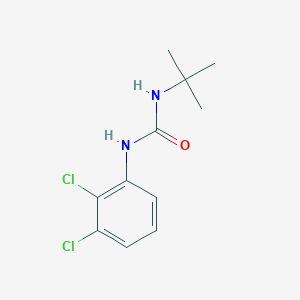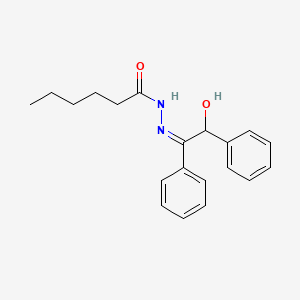
N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide, also known as MPN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPN is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Mécanisme D'action
The mechanism of action of N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide involves the inhibition of various enzymes and receptors involved in cell signaling pathways. N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a crucial role in cell proliferation and survival. N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide also inhibits the activation of the nuclear factor kappa B (NF-κB) pathway, a signaling pathway that regulates inflammation and immune responses. In addition, N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has been found to modulate the activity of various ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In vivo studies have shown that N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has antitumor activity in various animal models of cancer and improves cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its high solubility in organic solvents such as DMSO and ethanol, which makes it easy to prepare stock solutions for experiments. N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide is also relatively stable under standard laboratory conditions, which allows for long-term storage. However, one of the limitations of using N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide is its relatively low water solubility, which may limit its applications in certain experiments. In addition, the mechanism of action of N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide is not fully understood, which may limit its use in certain research areas.
Orientations Futures
There are several future directions for the research and development of N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide. Another direction is the identification of the molecular targets of N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide and the elucidation of its mechanism of action. This may lead to the development of new drugs targeting these molecular targets. In addition, the evaluation of the pharmacokinetics and toxicity of N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide in animal models and humans may pave the way for its clinical development as a therapeutic agent. Overall, the potential applications of N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide in various fields make it an attractive compound for further research and development.
Méthodes De Synthèse
The synthesis of N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide involves the reaction of N-(1-methyl-2-phenylethyl)amine with 3-(4-nitrophenyl)acryloyl chloride in the presence of a base such as triethylamine. The reaction yields N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide as a yellow crystalline powder with a yield of approximately 50%. The purity of the synthesized N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide can be confirmed by using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In drug discovery, N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has been used as a scaffold for the development of new drugs targeting various diseases.
Propriétés
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-(1-phenylpropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-14(13-16-5-3-2-4-6-16)19-18(21)12-9-15-7-10-17(11-8-15)20(22)23/h2-12,14H,13H2,1H3,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHSQUFCZAEEOC-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5440052.png)

![3-oxo-3-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)-1-propanol](/img/structure/B5440068.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5440069.png)
![N-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5440077.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-(2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5440091.png)
![1-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-N,N-dimethyl-1-oxopropan-2-amine](/img/structure/B5440097.png)
![N-methyl-N-(4-{[(1-naphthylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5440100.png)

![3-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methoxy}-2-pyridinamine](/img/structure/B5440121.png)
![1-amino-N-{[4-(3-fluorophenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclobutanecarboxamide hydrochloride](/img/structure/B5440130.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-fluorophenyl)urea](/img/structure/B5440137.png)

![2-[4-benzyl-5-oxo-3-(4-piperidinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-isopropyl-N-methylacetamide hydrochloride](/img/structure/B5440145.png)